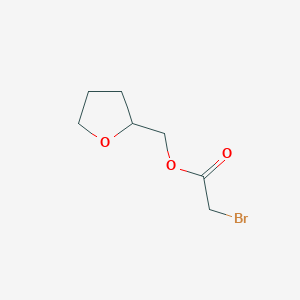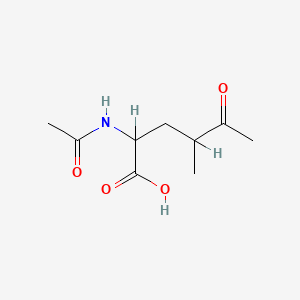
N-Acetyl-4-methyl-5-oxonorleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-4-methyl-5-oxonorleucine is a synthetic compound with the molecular formula C9H15NO4 It is a derivative of norleucine, an amino acid, and features an acetyl group, a methyl group, and an oxo group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-methyl-5-oxonorleucine typically involves the acetylation of 4-methyl-5-oxonorleucine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The process is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Purification steps such as crystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-methyl-5-oxonorleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-4-methyl-5-oxo-2-norleucine, while reduction could produce N-acetyl-4-methyl-5-hydroxy-2-norleucine.
Scientific Research Applications
N-Acetyl-4-methyl-5-oxonorleucine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which N-Acetyl-4-methyl-5-oxonorleucine exerts its effects involves interactions with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The oxo group may also play a role in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-4-methyl-5-oxo-2-norleucine
- N-Acetyl-4-methyl-5-hydroxy-2-norleucine
- N-Acetyl-4-methyl-5-oxo-3-norleucine
Uniqueness
N-Acetyl-4-methyl-5-oxonorleucine is unique due to its specific structural features, including the presence of both an acetyl group and an oxo group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
92989-19-0 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-acetamido-4-methyl-5-oxohexanoic acid |
InChI |
InChI=1S/C9H15NO4/c1-5(6(2)11)4-8(9(13)14)10-7(3)12/h5,8H,4H2,1-3H3,(H,10,12)(H,13,14) |
InChI Key |
JVARDDWWWJCBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



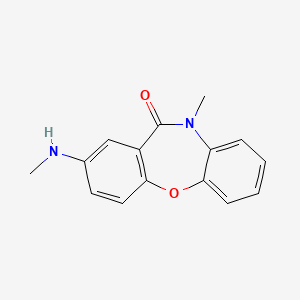

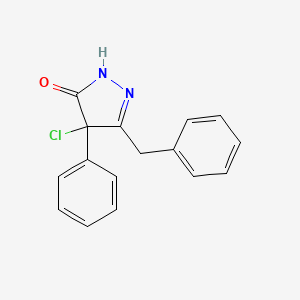
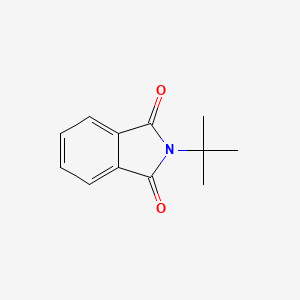

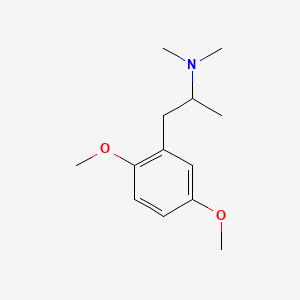
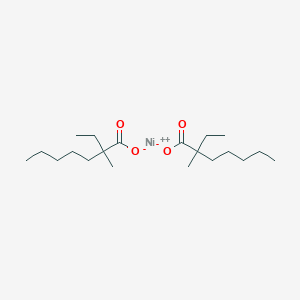
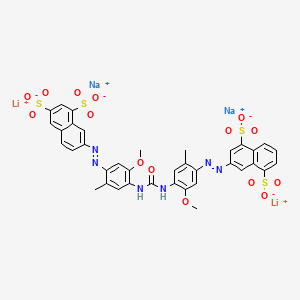
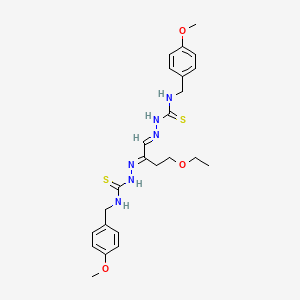


![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)
